molecular formula C19H20O5 B12805654 2,3-Diethoxy-3-hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one CAS No. 70460-61-6

2,3-Diethoxy-3-hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one

Cat. No.: B12805654
CAS No.: 70460-61-6
M. Wt: 328.4 g/mol
InChI Key: YEHVIHIHPUTABX-UHFFFAOYSA-N
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Description

2,3-Diethoxy-3-hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one is a synthetic flavanone derivative characterized by a dihydrochromenone core substituted with ethoxy, hydroxy, and phenyl groups. The phenyl group at position 2 may influence steric interactions in target binding, distinguishing it from natural flavanones like hesperetin or naringenin.

Properties

CAS No.

70460-61-6

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

2,3-diethoxy-3-hydroxy-2-phenylchromen-4-one

InChI

InChI=1S/C19H20O5/c1-3-22-18(21)17(20)15-12-8-9-13-16(15)24-19(18,23-4-2)14-10-6-5-7-11-14/h5-13,21H,3-4H2,1-2H3

InChI Key

YEHVIHIHPUTABX-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C(C(=O)C2=CC=CC=C2O1)(O)OCC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Key Reaction Types Employed

Detailed Preparation Methods

Multi-Component One-Pot Synthesis Using Base Catalysis

A green and efficient approach to synthesize 4H-chromene derivatives, including substituted flavanones, involves a one-pot, three-component reaction of:

  • Aromatic aldehydes (providing the phenyl substituent)
  • 1,3-diketones or cyclic diketones (forming the chromenone core)
  • Alcohols or alkoxides (for ethoxy group introduction)

Catalysts: Amino-functionalized silica gel, organo-base catalysts such as 2-aminopyridine, or potassium phthalimide-N-oxyl have been reported to facilitate these reactions under mild conditions, often in aqueous media at moderate temperatures (~70°C) with excellent yields (87–96%) and short reaction times (Joshi et al., 2014; Ramesh et al., 2016; Dekamin et al., 2013).

Stepwise Synthesis via Protection-Deprotection and Pyrrolidine Catalysis

For more complex derivatives like 2,3-diethoxy-3-hydroxy flavanones, a stepwise approach is often employed:

This method, although longer, allows for better control over regioselectivity and stereochemistry. Reported yields for flavonol synthesis via pyrrolidine catalysis are moderate to good (up to 81% in isolated steps), with melting points and NMR data confirming product purity (Sci-Hub, 2020).

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Aldol/Knoevenagel condensation Aromatic aldehyde, 1,3-diketone, base catalyst (e.g., 2-aminopyridine) 70°C 1-3 hours 87-96 Aqueous medium, green chemistry approach
Cyclization Pyrrolidine or amine catalyst Reflux Several hrs 60-80 Stepwise, allows selective functionalization
Etherification (ethoxy group introduction) Ethanol or ethylating agent, base Room temp to reflux 2-6 hours 70-85 Nucleophilic substitution on hydroxyl groups
Hydroxylation Oxidizing agent or hydrolysis Mild conditions 1-4 hours 65-80 Selective for position 3 hydroxy group

Research Findings and Analytical Data

  • Yields: Multi-component one-pot methods yield chromenone derivatives in high yields (up to 96%), while stepwise methods yield moderate to good isolated yields (60-85% per step).
  • Purity: Products are typically characterized by NMR, IR, and melting point analysis confirming the presence of hydroxy and ethoxy groups and the flavanone core.
  • Catalyst Recyclability: Amino-functionalized silica gel and organo-base catalysts show good recyclability, enhancing the sustainability of the synthesis.
  • Environmental Impact: Water as a solvent and mild reaction conditions reduce hazardous waste and energy consumption.

Summary Table of Preparation Methods

Method Type Key Features Advantages Limitations
One-pot multi-component Base-catalyzed, aqueous medium, mild temp High yield, short time, green Limited control on substitution pattern
Stepwise protection-deprotection Pyrrolidine catalysis, selective functionalization High regio- and stereoselectivity Longer synthesis, multiple steps
Etherification post-cyclization Nucleophilic substitution for ethoxy groups Specific functional group introduction Requires careful control of conditions

Chemical Reactions Analysis

Types of Reactions

2,3-Diethoxy-3-hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydro derivatives .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that chromene derivatives exhibit significant antioxidant activity. The presence of hydroxyl groups in 2,3-Diethoxy-3-hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one enhances its ability to scavenge free radicals, making it a candidate for developing antioxidant agents. Studies show that compounds with similar structures can reduce oxidative stress in cellular models .

Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. In vitro studies demonstrate that it possesses activity against various bacterial strains and fungi. For instance, derivatives of chromenes have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Anticancer Potential
Emerging research highlights the anticancer properties of 2,3-Diethoxy-3-hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one. In vitro assays have indicated that this compound can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Its structure allows it to interact with cellular targets involved in cancer progression .

Pharmacological Applications

Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of 2,3-Diethoxy-3-hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one with various biological targets. These studies suggest that the compound can effectively bind to enzymes and receptors involved in disease pathways, providing insights into its potential therapeutic uses .

Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a drug candidate. Preliminary studies indicate favorable absorption characteristics and low toxicity levels in animal models, making it a promising candidate for further development in pharmacotherapy .

Material Science

Synthesis of Functional Materials
The synthesis of 2,3-Diethoxy-3-hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one is explored in material science for creating functional materials with specific optical and electronic properties. The unique structure allows for modifications that can enhance its utility in organic electronics and photonics .

Case Studies

StudyFocusFindings
Gondru et al. (2021)Antimicrobial ActivityDemonstrated significant activity against multiple bacterial strains; potential as an antimicrobial agent .
RSC Advances (2021)Antioxidant PropertiesHighlighted the compound's ability to scavenge free radicals effectively .
PMC Article (2021)Anticancer ActivityReported inhibition of cancer cell proliferation through apoptosis; promising anticancer agent .

Mechanism of Action

The mechanism of action of 2,3-Diethoxy-3-hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The substituent profile of the target compound differentiates it from similar chromen-4-one derivatives:

Compound Name Key Substituents LogP (Predicted) Solubility Metabolic Stability
2,3-Diethoxy-3-hydroxy-2-phenyl-... 2,3-diethoxy, 3-OH, 2-Ph High (~3.5) Low (lipophilic) High (ethoxy resistance to hydrolysis)
Hesperetin 5,7-diOH, 4'-OCH₃ Moderate (~2.1) Moderate Moderate (methoxy cleavage)
Naringenin 5,7,4'-triOH Low (~1.8) High Low (rapid glucuronidation)
3-Hydroxy-5,7-dimethoxy-2-(3,4,5-trimethoxy) Multiple OCH₃ groups High (~3.0) Low High

Key Observations :

  • Ethoxy vs. Methoxy/Hydroxy : Ethoxy groups increase lipophilicity (logP) compared to methoxy or hydroxy analogs, favoring blood-brain barrier penetration but reducing aqueous solubility .
  • Phenyl Group : The 2-phenyl substituent may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in antitumor analogs with aromatic substitutions .
Antitumor Potential
  • However, ethoxy groups may reduce direct DNA interaction compared to phenolic hydroxyls .
  • Hesperetin/Naringenin : Demonstrated anti-inflammatory and antioxidant effects but lower antitumor efficacy due to rapid metabolism .
Neuroprotective Activity
  • Silibinin (): A neuroprotective flavanone with multiple hydroxy/methoxy groups. The target compound’s ethoxy groups may confer longer half-life but reduced antioxidant capacity due to fewer free hydroxyls .
Antioxidant Capacity
  • 5,7-Dihydroxy Substituted Analogs () : Free hydroxyls at positions 5 and 7 are critical for radical scavenging. Ethoxy substitution in the target compound likely diminishes this activity .

Biological Activity

2,3-Diethoxy-3-hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one, a compound belonging to the chromone family, has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activities, particularly focusing on its antimicrobial properties and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of 2,3-Diethoxy-3-hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one is C19H20O5C_{19}H_{20}O_{5} with a molecular weight of approximately 328.36 g/mol. Its structure features a chromone backbone with two ethoxy groups and a hydroxyl group, contributing to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves an oxidative cyclization reaction starting from ortho-hydroxy chalcone intermediates. For example, one method includes the reaction of 1-(2-hydroxyphenyl)ethanone with 2,3-dimethoxy-benzaldehyde in the presence of alkaline conditions followed by oxidative treatment with hydrogen peroxide .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of various chromone derivatives, including 2,3-Diethoxy-3-hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one. The compound has shown significant activity against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity of 2,3-Diethoxy-3-hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one

MicroorganismActivity ObservedReference
Staphylococcus aureusModerate
Escherichia coliModerate
Bacillus subtilisSignificant
Pseudomonas aeruginosaLow
Candida albicansSignificant

The compound exhibited moderate to significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, while showing lower effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. Additionally, antifungal activity was noted against Candida albicans.

The exact mechanism by which 2,3-Diethoxy-3-hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one exerts its antimicrobial effects is not fully elucidated. However, it is hypothesized that the hydroxyl and ethoxy groups may play crucial roles in disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Studies

  • Study on Antibacterial Properties :
    A study published in the Journal of Chemical Sciences synthesized various derivatives from chromenones and evaluated their antibacterial activity. The results indicated that compounds similar to 2,3-Diethoxy derivatives showed promising results against several bacterial strains .
  • Antifungal Evaluation :
    In another investigation focusing on antifungal properties, derivatives were tested against Candida albicans and Aspergillus niger, revealing that certain modifications in the chromone structure significantly enhanced antifungal activity .

Q & A

Q. What are the optimized synthetic routes for 2,3-Diethoxy-3-hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one, and how can reaction conditions be controlled to improve yield and purity?

Methodological guidance:

  • Claisen-Schmidt condensation is a foundational approach for chromenone synthesis. For analogs, optimized procedures involve refluxing substituted chalcones with ethoxide bases in ethanol, followed by acid-mediated cyclization .
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound. Monitor purity via TLC and confirm using HPLC (>95% purity threshold) .
  • Yield optimization : Control stoichiometry (e.g., 1:1.2 molar ratio of chalcone to base) and reaction time (6–8 hours under nitrogen). For diethoxy derivatives, protect hydroxyl groups with ethylating agents (e.g., ethyl iodide) prior to cyclization .

Q. How should researchers approach the structural elucidation of this compound using spectroscopic and crystallographic methods?

Methodological guidance:

  • NMR analysis : Assign protons and carbons using 1H^1H- and 13C^{13}C-NMR. For example, the dihydrochromenone core shows characteristic signals:
    • 1H^1H: δ 5.20–5.50 (multiplet for C2-H and C3-H) .
    • 13C^{13}C: δ 190–195 ppm (C4 ketone), 70–80 ppm (C2/C3 diastereotopic carbons) .
  • X-ray crystallography : Use SHELXL for refinement. Key parameters include monoclinic space groups (e.g., P21/cP2_1/c) and hydrogen-bonding networks stabilizing the dihydro ring conformation .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Methodological guidance:

  • Hazard mitigation : Wear nitrile gloves and safety goggles due to skin/eye irritation risks (H315/H319). Use fume hoods to avoid inhalation of fine powders (H335) .
  • Storage : Store in amber vials at 2–8°C under inert gas (argon) to prevent oxidation of the hydroxyl and ethoxy groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between synthetic and naturally derived spectral data for this chromenone derivative?

Methodological guidance:

  • Case study : When synthetic 2,3-dihydrochromenones mismatch natural product data (e.g., melting points or 1H^1H-NMR shifts), revise substitution patterns. For example, falciformin’s proposed structure was corrected by comparing synthetic vs. natural 13C^13C-NMR and mass fragmentation patterns .
  • Strategies :
    • Perform NOESY NMR to confirm stereochemistry at C2/C3.
    • Use high-resolution mass spectrometry (HRMS) to verify molecular formulas (e.g., C19H20O6\text{C}_{19}\text{H}_{20}\text{O}_6) and rule out isomerism .

Q. What computational strategies are effective in studying the structure-activity relationships of substituted chromenones?

Methodological guidance:

  • Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., antimicrobial enzymes). Focus on substituent effects:
    • Ethoxy groups enhance lipophilicity (logP > 3.0), improving membrane penetration .
    • Hydroxyl groups at C3/C5 mediate hydrogen bonding with active sites .
  • QSAR modeling : Train models with descriptors like polar surface area (PSA) and molar refractivity to predict bioactivity .

Q. What analytical approaches are recommended for characterizing stereochemical complexities in dihydrochromenone systems?

Methodological guidance:

  • Chiral chromatography : Use Chiralpak IA-3 columns with hexane/isopropanol (90:10) to resolve enantiomers. Monitor elution via CD spectroscopy .
  • Dynamic NMR : Analyze temperature-dependent 1H^1H-NMR spectra to detect hindered rotation in ethoxy groups (ΔG‡ > 60 kJ/mol) .

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